2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(pyridin-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications
The chemical compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide represents a category of compounds with potential pharmacological and therapeutic applications. This review focuses on the broader scientific applications and research surrounding similar compounds, given the specific compound's research is not directly available. The findings from related research on compounds with similar structures or pharmacological targets provide insight into potential applications and mechanisms of action.
Pharmacological Activities and Synthesis
Compounds similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide have been studied for their pharmacological activities, including their use in the treatment of CNS disorders, alcoholism, and other conditions. Research on Piracetam, a nootropic drug with a cyclic compound structure, has shown promising effects in the management and treatment of diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021). This suggests that compounds with similar structural characteristics might also exhibit beneficial pharmacological effects.
Antidepressant and Anesthetic Applications
Ketamine, another compound with distinct pharmacological properties, functions primarily as an antagonist of the N-methyl-d-aspartate receptor. It has shown rapid-acting antidepressant effects, which may be useful in treating therapy-resistant depressive patients (Peltoniemi et al., 2016). This opens possibilities for research into similar compounds for their potential antidepressant and anesthetic uses.
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(pyridin-3-yl)ethyl]acetamide is the thyroid hormone receptor β (THR-β) in the liver . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound interacts with its target, the thyroid hormone receptor β (THR-β), by acting as an agonist . This means that it binds to the receptor and activates it, leading to changes in the cell’s function .
Biochemical Pathways
Upon activation of the thyroid hormone receptor β (THR-β) by this compound, a series of biochemical pathways related to lipid metabolism are affected . The downstream effects of these pathways include the regulation of lipid levels in the body .
Result of Action
The molecular and cellular effects of the action of this compound involve changes in lipid metabolism. By activating the thyroid hormone receptor β (THR-β), the compound can help regulate lipid levels in the body .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-pyridin-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-9-7-12-2-1-8-17-10-12)11-20-16(22)6-5-14(19-20)13-3-4-13/h1-2,5-6,8,10,13H,3-4,7,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCSVEOMPCCBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.